An In-depth Technical Guide to the Structural Analysis of (2S,3S)-Methyl 3-methylpyrrolidine-2-carboxylate
An In-depth Technical Guide to the Structural Analysis of (2S,3S)-Methyl 3-methylpyrrolidine-2-carboxylate
Introduction
(2S,3S)-Methyl 3-methylpyrrolidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted proline derivative, it serves as a valuable building block for creating complex molecules with precisely controlled three-dimensional architectures.[1] The defined stereochemistry at the C2 and C3 positions profoundly influences the conformational preferences of the pyrrolidine ring, which in turn dictates its interaction with biological targets or its role in asymmetric catalysis.[2][3]
An unambiguous determination of its structure and stereochemical integrity is therefore not merely an academic exercise but a critical prerequisite for its application in drug development and materials science. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, combining spectroscopic and chromatographic methods. We will delve into the causality behind experimental choices, presenting field-proven protocols designed for robust and reproducible results.
Part 1: The Stereochemical and Conformational Landscape
The core of (2S,3S)-Methyl 3-methylpyrrolidine-2-carboxylate features a five-membered pyrrolidine ring with two contiguous stereocenters. This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are an enantiomeric pair, characterized by a cis relationship between the methyl and methyl carboxylate groups. The (2S,3R) and (2R,3S) isomers form another enantiomeric pair with a trans relationship.
The pyrrolidine ring is not planar and adopts puckered conformations to minimize ring strain, typically existing in two predominant, rapidly interconverting envelope conformations often described as Cγ-exo and Cγ-endo (or "up" and "down").[4] The energetic balance between these conformers is dictated by the nature and relative orientation of the substituents.[4][5] For a cis-2,3-disubstituted pyrrolidine like the target molecule, steric hindrance between the two adjacent substituents plays a crucial role in determining the favored puckered state. Understanding this conformational equilibrium is key to interpreting NMR data, particularly the vicinal proton-proton coupling constants (³JHH).[6]
Mandatory Visualization: Stereoisomers of Methyl 3-methylpyrrolidine-2-carboxylate
Caption: Relationship between the four stereoisomers.
Part 2: Spectroscopic Elucidation
Spectroscopy is the cornerstone of structural analysis, providing detailed information about the connectivity, chemical environment, and spatial relationships of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural determination of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a complete assignment.
¹H NMR Analysis: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity to neighboring protons (spin-spin coupling). Key expected signals for (2S,3S)-Methyl 3-methylpyrrolidine-2-carboxylate include:
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A doublet for the C3-methyl group.
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A singlet for the ester methyl group.
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A series of complex multiplets for the five protons on the pyrrolidine ring. The protons on C4 and C5 may be diastereotopic, leading to more complex splitting patterns than might be naively expected.
-
The coupling constant (³J) between H2 and H3 is particularly diagnostic for establishing the cis relative stereochemistry.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include:
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A signal for the ester carbonyl carbon (~170-175 ppm).[2]
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Signals for the five carbons of the pyrrolidine ring, with their shifts influenced by the substituents and ring pucker.[7]
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Signals for the two methyl carbons (the C3-methyl and the ester methyl).[8]
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of the pyrrolidine ring protons. It is essential for tracing the spin systems and assigning the multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.
Mandatory Visualization: Predicted ¹H-¹H COSY Correlations
Caption: Key proton-proton couplings expected in a COSY spectrum.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can influence chemical shifts, particularly for the NH proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate proton and carbon signals.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, process both dimensions.
-
Analysis: Integrate ¹H signals, and assign all ¹H and ¹³C peaks based on chemical shifts, coupling patterns, and the correlations observed in the 2D spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.
Expected Fragmentation: For proline esters, common fragmentation pathways in techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) involve the loss of the ester group.[9]
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The primary goal is to observe the peak corresponding to the intact molecule to confirm its molecular formula (C₇H₁₃NO₂; MW: 143.18 g/mol ).
-
Key Fragments: A prominent fragment often corresponds to the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or the methoxy group (-OCH₃, 31 Da). Further fragmentation of the pyrrolidine ring can also occur.[10][11]
Experimental Protocol: GC-MS Analysis
-
Derivatization (if necessary): For GC analysis, the amine group must be derivatized (e.g., acylated) to increase volatility and improve peak shape. A common method is acetylation with acetic anhydride or trifluoroacetic anhydride.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the derivatized analyte in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap detector).
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the sample in split or splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.
-
Carrier Gas: Use Helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library data if available.
Part 3: Chromatographic Verification of Stereochemical Purity
While NMR and MS confirm the molecular structure, they cannot easily distinguish between enantiomers. Chiral chromatography is the definitive technique for verifying the enantiomeric and diastereomeric purity of the compound.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing a chiral stationary phase (CSP), is a robust method for separating stereoisomers. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly effective for separating proline derivatives.[12][13] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times for different stereoisomers.[12]
Mandatory Visualization: Comprehensive Analytical Workflow
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- 8. researchgate.net [researchgate.net]
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- 11. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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